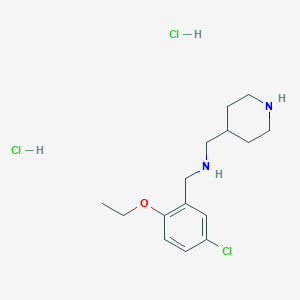

(5-Chloro-2-ethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride

Description

“(5-Chloro-2-ethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride” is a synthetic organic compound featuring a piperidine core substituted with a methylamine group and a 5-chloro-2-ethoxybenzyl moiety. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

N-[(5-chloro-2-ethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN2O.2ClH/c1-2-19-15-4-3-14(16)9-13(15)11-18-10-12-5-7-17-8-6-12;;/h3-4,9,12,17-18H,2,5-8,10-11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKNXISAQVFTNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)CNCC2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050502-90-3 | |

| Record name | [(5-chloro-2-ethoxyphenyl)methyl][(piperidin-4-yl)methyl]amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-ethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride typically involves the reaction of 5-chloro-2-ethoxybenzyl chloride with piperidin-4-ylmethylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-ethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzyl derivatives, while substitution reactions can produce a variety of substituted benzylamines .

Scientific Research Applications

(5-Chloro-2-ethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride has numerous applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-2-ethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous piperidine/piperazine derivatives, focusing on substituents, molecular properties, and inferred pharmacological implications:

Key Observations:

Substituent Effects :

- The chloro-ethoxybenzyl group in the target compound balances lipophilicity (chloro) and solubility (ethoxy), whereas the fluoro-methylbenzyl analog () prioritizes metabolic stability via fluorine substitution .

- Methoxyphenethyl () and imidazothiadiazole () groups introduce distinct electronic and steric profiles, impacting receptor interactions and pharmacokinetics .

Salt Forms: Dihydrochloride salts (target, ) generally exhibit higher aqueous solubility compared to monohydrochloride derivatives (e.g., ’s 1-(2-chloroethyl)piperazine hydrochloride), which may influence bioavailability and formulation strategies .

In contrast, the rigid imidazothiadiazole heterocycle () may restrict binding to specific targets .

Pharmacological Implications :

Piperidine derivatives with chloro or fluoro substituents are often explored for CNS applications due to their ability to penetrate the blood-brain barrier. The ethoxy group in the target compound could further modulate solubility and half-life compared to analogs with smaller substituents .

Biological Activity

(5-Chloro-2-ethoxybenzyl)(piperidin-4-ylmethyl)amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a selective inhibitor of certain receptors, potentially influencing dopaminergic and serotonergic pathways. This could lead to implications for conditions such as depression and anxiety.

1. Antidepressant Activity

Research indicates that the compound exhibits antidepressant-like effects in animal models. A study conducted on mice showed that administration of the compound resulted in a significant reduction in immobility time in the forced swim test, suggesting an antidepressant effect akin to that of established SSRIs (Selective Serotonin Reuptake Inhibitors) .

2. Analgesic Properties

In addition to its potential antidepressant effects, the compound has demonstrated analgesic properties. In a pain model using rats, it was observed that the compound significantly reduced pain responses, indicating its possible use as an analgesic agent .

3. Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties. Studies involving neuronal cell cultures exposed to oxidative stress revealed that the compound could reduce cell death and promote cell survival, highlighting its potential in neurodegenerative disease contexts .

Efficacy Data

Case Study 1: Antidepressant Efficacy

In a controlled study involving mice, the compound was administered at varying doses over a two-week period. The results indicated a dose-dependent decrease in depressive-like behaviors, supporting its potential application in treating depressive disorders.

Case Study 2: Pain Management

A separate study focused on the analgesic properties of the compound in a rat model of inflammatory pain. Results showed that treatment with this compound led to significant reductions in pain scores compared to controls, suggesting its viability as an analgesic drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.